molecular formula C7H6Cl2N2O2 B12952093 Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B12952093
M. Wt: 221.04 g/mol
InChI Key: KRJCPPFXBIIZLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate typically involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine followed by esterification. The chlorination is usually carried out using phosphorus oxychloride (POCl3) under reflux conditions . The esterification step involves reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to the inhibition of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which allows for further derivatization and modification. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-10-5(8)4(6(9)11-3)7(12)13-2/h1-2H3

InChI Key

KRJCPPFXBIIZLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C(=O)OC)Cl

Origin of Product

United States

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